

Structural Elucidation of 3-Phenylpentan-3-amine: A Comprehensive NMR Spectroscopic Guide

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Compound of Interest

Compound Name: 3-Phenylpentan-3-amine

CAS No.: 30568-46-8

Cat. No.: B8777050

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Part 1: Executive Summary & Strategic Approach

The structural elucidation of **3-phenylpentan-3-amine** presents a classic exercise in NMR logic: distinguishing a symmetric, quaternary center-based molecule from its isomers. As a pharmacophore scaffold, this tertiary carbinamine structure requires rigorous verification to ensure the integrity of subsequent structure-activity relationship (SAR) studies.

This guide moves beyond basic spectral assignment. It establishes a self-validating workflow designed to confirm the presence of the quaternary carbon, the equivalence of the ethyl chains, and the integrity of the amine functionality.

The Core Challenge

The molecule possesses a

plane of symmetry (on average time scales), rendering the two ethyl groups chemically equivalent. The primary analytical risk is misidentifying the quaternary carbon (C3) or confusing the ethyl signals with impurities.

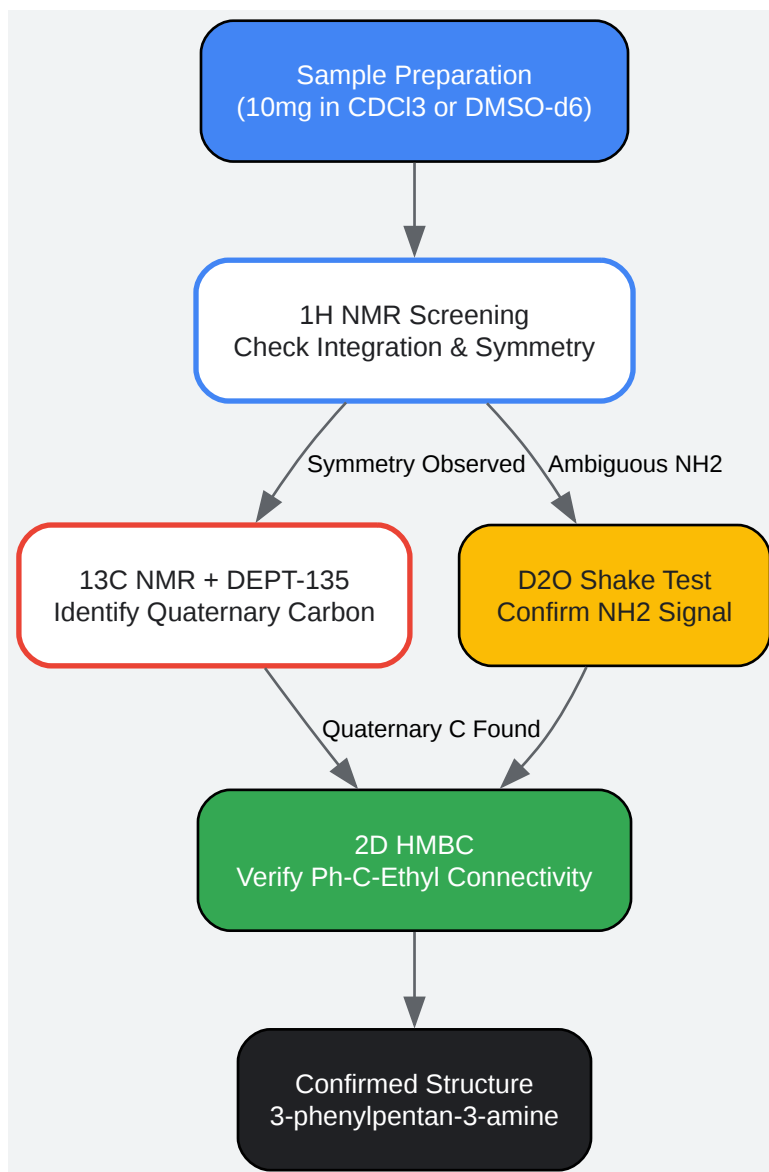
Part 2: Experimental Workflow & Sample Preparation

To ensure high-fidelity data, the following protocol is mandatory. Poor sample preparation is the leading cause of ambiguous assignments in amine analysis.

The "Clean-Slate" Protocol

- Solvent Choice: Deuterated Chloroform (CDCl_3) is the standard. However, for sharp amine signals, Dimethyl Sulfoxide- d_6 ($\text{DMSO-}d_6$) is superior as it reduces the rate of proton exchange, often revealing coupling or distinct broad singlets.
- Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause signal broadening due to intermolecular hydrogen bonding.
- Water Management: Use an oven-dried NMR tube. Trace water in (H_2O , 1.56 ppm) often overlaps with the methylene or amine signals of this specific molecule.

Elucidation Logic Map



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Figure 1: Strategic workflow for the structural verification of tertiary carbinamines.

Part 3: ¹H NMR Analysis (Proton Assignment)

The ¹H NMR spectrum of **3-phenylpentan-3-amine** is characterized by three distinct regions. The symmetry of the molecule simplifies the spectrum, halving the expected number of alkyl signals.

Spectral Features

- The Ethyl Group (High Field):
 - Methyls (): Appear as a triplet (t). Due to the proximity of the aromatic ring, these may be slightly shielded compared to a standard alkane, typically appearing around 0.70–0.80 ppm.
 - Methylenes (): Appear as a quartet (q). These protons are diastereotopic in principle if the nitrogen is chiral (slow inversion) or protonated, but in the free base at room temperature, rapid inversion usually renders them equivalent, resulting in a clean quartet around 1.70–1.85 ppm.
- The Amine ():
 - Typically a broad singlet. In , it often appears between 1.2–1.6 ppm, potentially overlapping with the methylene signal.
 - Validation: A shake is required. If the signal disappears, it is the amine.
- The Phenyl Group (Low Field):
 - Typical aromatic multiplet pattern in the 7.15–7.45 ppm range.
 - Integration must equal 5 protons.

1H NMR Data Summary Table

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Notes
H-5, H-5' ()	0.75	Triplet (t)	6H	-7.5	2 equivalent methyls
H-4, H-4' ()	1.78	Quartet (q)	4H	-7.5	2 equivalent methylenes
NH ₂	1.40 (broad)	Singlet (br s)	2H	-	Exchangeable with
Ph-H (m, p)	7.20 - 7.35	Multiplet (m)	3H	-	Meta/Para protons
Ph-H (o)	7.38 - 7.45	Multiplet (m)	2H	-	Ortho protons

Part 4: ¹³C NMR & DEPT Analysis

The Carbon-13 spectrum is the definitive proof of the quaternary carbon (C-3), which distinguishes this structure from isomeric secondary amines.

The Quaternary "Smoking Gun"

- C-3 (Quaternary): This carbon is bonded to a nitrogen, a phenyl ring, and two ethyl groups. It will appear significantly deshielded, typically in the 58–62 ppm range.
- DEPT-135 Experiment:
 - and signals phase UP (+).
 - signals phase DOWN (-).
 - Quaternary carbons do not appear.

- Result: The signal at ~60 ppm will disappear in the DEPT-135 spectrum, confirming it has no attached protons.

13C NMR Data Summary

Assignment	Shift (, ppm)	DEPT-135 Phase	Structural Insight
C-5 ()	7.8	Positive (+)	Terminal methyls
C-4 ()	32.5	Negative (-)	Ethyl methylenes
C-3 (Quaternary)	59.2	Absent	Core structural pivot
Ph-C (Ortho/Meta/Para)	126 - 128	Positive (+)	Aromatic CH
Ph-C (IpsO)	146.5	Absent	Quaternary aromatic C

Part 5: 2D NMR Connectivity (The Proof)

While 1D spectra provide the pieces, 2D NMR assembles the puzzle. The HMBC (Heteronuclear Multiple Bond Correlation) is the critical experiment here.

HMBC Logic

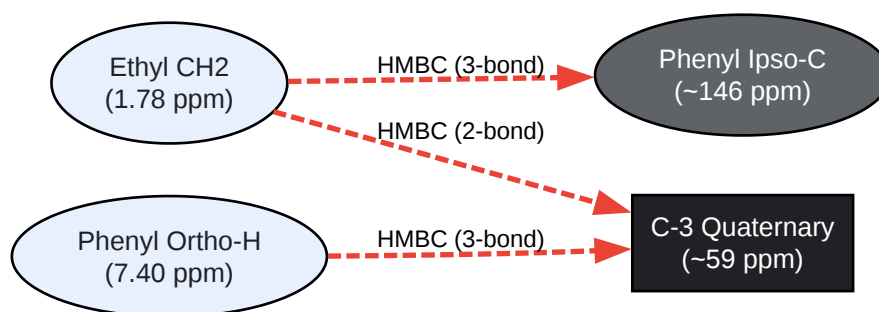
We need to prove that the Ethyl groups and the Phenyl ring are attached to the same carbon (C-3).

- Correlation 1: Protons from the Ethyl

(1.78 ppm) should show a strong 2-bond coupling () to the Quaternary C-3 (~59 ppm).

- Correlation 2: Protons from the Phenyl Ortho position (~7.4 ppm) should show a 3-bond coupling () to the same Quaternary C-3 (~59 ppm).

Connectivity Diagram



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Figure 2: Key HMBC correlations establishing the quaternary center connectivity.

Part 6: Advanced Considerations

Salt Formation

If the sample is provided as a hydrochloride salt (**3-phenylpentan-3-amine HCl**):

- The Amine protons will shift dramatically downfield (8.0–9.0 ppm) and appear as a broad hump (often integrating to 3H due to).
- The -methylene protons (ethyl) will shift downfield by ~0.3–0.5 ppm due to the electron-withdrawing effect of the cationic nitrogen.
- Protocol: To obtain the free base spectrum described above, treat the NMR sample with a micro-spatula of solid

directly in the tube and shake, or perform a mini-extraction.

Stereochemical Non-Equivalence

While the ethyl groups are equivalent in an achiral solvent, adding a Chiral Solvating Agent (CSA) like Pirkle's alcohol or using a chiral solvent can induce non-equivalence (anisochrony) in the ethyl groups. This is a useful advanced technique to determine enantiomeric purity if the molecule were part of a larger chiral synthesis, though the molecule itself is achiral (meso-like symmetry plane) unless isotopically substituted.

References

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Sources

- 1. smbstcollege.com [smbstcollege.com]

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